(R)-7-Methoxychroman-3-amine hcl
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Overview
Description
®-7-Methoxychroman-3-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chroman structure, which is a benzopyran derivative, and an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxychroman-3-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of a methoxy group at the 7-position.
Amination: Introduction of an amine group at the 3-position using reagents like ammonia or amines under specific conditions.
Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral resolution techniques.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for chiral resolution to ensure high purity of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxychroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Methoxychroman-3-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, ®-7-Methoxychroman-3-amine hydrochloride is explored for its therapeutic potential. Its structure suggests it could be useful in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-7-Methoxychroman-3-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but it often involves altering neurotransmitter levels or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(S)-7-Methoxychroman-3-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
7-Methoxychroman-3-amine: The non-chiral version without the hydrochloride salt.
7-Hydroxychroman-3-amine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
®-7-Methoxychroman-3-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it particularly valuable in applications requiring high specificity, such as drug development.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
MEDKKMCXWLRRSU-DDWIOCJRSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H](CO2)N)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CC(CO2)N)C=C1.Cl |
Origin of Product |
United States |
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